molecular formula C14H16N2O2S B5325319 1-BUTYL-4-[(Z)-1-(2-HYDROXYPHENYL)METHYLIDENE]-2-SULFANYL-1H-IMIDAZOL-5-ONE

1-BUTYL-4-[(Z)-1-(2-HYDROXYPHENYL)METHYLIDENE]-2-SULFANYL-1H-IMIDAZOL-5-ONE

Cat. No.: B5325319
M. Wt: 276.36 g/mol
InChI Key: WEEQNMDCNKNPHB-LUAWRHEFSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-BUTYL-4-[(Z)-1-(2-HYDROXYPHENYL)METHYLIDENE]-2-SULFANYL-1H-IMIDAZOL-5-ONE is a synthetic organic compound that belongs to the class of imidazole derivatives

Properties

IUPAC Name

(5Z)-3-butyl-5-[(2-hydroxyphenyl)methylidene]-2-sulfanylideneimidazolidin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H16N2O2S/c1-2-3-8-16-13(18)11(15-14(16)19)9-10-6-4-5-7-12(10)17/h4-7,9,17H,2-3,8H2,1H3,(H,15,19)/b11-9-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WEEQNMDCNKNPHB-LUAWRHEFSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCN1C(=O)C(=CC2=CC=CC=C2O)NC1=S
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCCN1C(=O)/C(=C/C2=CC=CC=C2O)/NC1=S
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H16N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

276.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-BUTYL-4-[(Z)-1-(2-HYDROXYPHENYL)METHYLIDENE]-2-SULFANYL-1H-IMIDAZOL-5-ONE typically involves the following steps:

    Formation of the Imidazole Ring: This can be achieved through the condensation of appropriate aldehydes and amines under acidic or basic conditions.

    Introduction of the Butyl Group: This step involves the alkylation of the imidazole ring using butyl halides in the presence of a base.

    Formation of the Sulfanyl Group:

    Condensation with 2-Hydroxybenzaldehyde: The final step involves the condensation of the imidazole derivative with 2-hydroxybenzaldehyde under basic conditions to form the desired compound.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

1-BUTYL-4-[(Z)-1-(2-HYDROXYPHENYL)METHYLIDENE]-2-SULFANYL-1H-IMIDAZOL-5-ONE can undergo various chemical reactions, including:

    Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.

    Reduction: The imidazole ring can be reduced under specific conditions to form dihydroimidazole derivatives.

    Substitution: The butyl group can be substituted with other alkyl or aryl groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used.

    Reduction: Catalytic hydrogenation or the use of reducing agents like sodium borohydride.

    Substitution: Alkyl halides or aryl halides in the presence of a base.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Dihydroimidazole derivatives.

    Substitution: Various alkyl or aryl-substituted imidazole derivatives.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: As a probe to study biological processes involving imidazole derivatives.

    Medicine: Potential therapeutic applications due to its biological activity, such as antimicrobial, antifungal, or anticancer properties.

    Industry: Use in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of 1-BUTYL-4-[(Z)-1-(2-HYDROXYPHENYL)METHYLIDENE]-2-SULFANYL-1H-IMIDAZOL-5-ONE would depend on its specific biological activity. Generally, imidazole derivatives can interact with various molecular targets, such as enzymes or receptors, and modulate their activity. The presence of the sulfanyl group and the hydroxyphenyl moiety may enhance its binding affinity and specificity towards certain targets.

Comparison with Similar Compounds

Similar Compounds

    1-Butyl-2-sulfanyl-1H-imidazole-5-one: Lacks the hydroxyphenyl moiety.

    4-[(Z)-1-(2-Hydroxyphenyl)methylidene]-2-sulfanyl-1H-imidazole-5-one: Lacks the butyl group.

Uniqueness

1-BUTYL-4-[(Z)-1-(2-HYDROXYPHENYL)METHYLIDENE]-2-SULFANYL-1H-IMIDAZOL-5-ONE is unique due to the presence of both the butyl group and the hydroxyphenyl moiety, which may confer distinct chemical and biological properties compared to its analogs.

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